4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid
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Overview
Description
4-methyl-3-oxabicyclo[410]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcyclohexanone with a suitable epoxidizing agent to form the oxirane ring. This is followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.
Scientific Research Applications
4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
- 3,4-epoxycyclohexanecarboxylic acid methyl ester
Uniqueness
4-methyl-3-oxabicyclo[410]heptane-4-carboxylic acid is unique due to the presence of both an oxirane ring and a carboxylic acid group in its structure
Properties
CAS No. |
2624130-07-8 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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